molecular formula C20H26N2O4 B12767947 Binospirone, (R)- CAS No. 163748-23-0

Binospirone, (R)-

Cat. No.: B12767947
CAS No.: 163748-23-0
M. Wt: 358.4 g/mol
InChI Key: BVMYCHKQPGEOSI-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Binospirone, ®- involves multiple steps, starting from the preparation of the intermediate compounds. The key steps include the formation of the azaspirodecanedione core and the subsequent attachment of the benzodioxinylmethylamino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of Binospirone, ®- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis . Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Binospirone, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: Binospirone, ®- is used as a reference compound in the study of 5-HT1A receptor agonists and antagonists. It helps in understanding the structure-activity relationship of similar compounds .

Biology: In biological research, Binospirone, ®- is used to study the role of 5-HT1A receptors in various physiological processes, including mood regulation and anxiety .

Medicine: The compound is investigated for its potential therapeutic applications in treating anxiety disorders and other psychiatric conditions. Its unique mechanism of action makes it a valuable tool in psychopharmacology .

Industry: In the pharmaceutical industry, Binospirone, ®- is used in the development of new anxiolytic drugs. Its synthesis and production methods are continuously optimized to improve efficiency and reduce costs .

Properties

CAS No.

163748-23-0

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

8-[2-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m1/s1

InChI Key

BVMYCHKQPGEOSI-OAHLLOKOSA-N

Isomeric SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@@H]3COC4=CC=CC=C4O3

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Origin of Product

United States

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